molecular formula C12H18N2 B11908977 1-(M-Tolyl)-1,4-diazepane

1-(M-Tolyl)-1,4-diazepane

Cat. No.: B11908977
M. Wt: 190.28 g/mol
InChI Key: WVOUVKODNOHDPL-UHFFFAOYSA-N
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Description

1-(M-Tolyl)-1,4-diazepane is a chemical compound featuring a seven-membered 1,4-diazepane ring, a scaffold recognized for its significant value in pharmaceutical research and development. This structure serves as a versatile building block for constructing novel molecules with potential biological activity. The 1,4-diazepane core is a privileged structure in drug discovery. Recent studies have demonstrated its application as a key scaffold in the development of potent inhibitors for various therapeutic targets. For instance, derivatives of 1,4-diazepane have been successfully optimized into nanomolar-range inhibitors of the SARS-CoV-2 main protease (M pro ), a critical target for antiviral development . In other research, complex molecules incorporating pyrimido[4,5-b][1,4]diazepine structures have shown promising in vitro activity against drug-resistant strains of Mycobacterium tuberculosis , highlighting the potential of this chemotype in addressing antibiotic resistance . As a specific derivative, this compound provides researchers with a functionalized intermediate that can be used to explore structure-activity relationships (SAR) and design new compounds. The presence of the meta-methylbenzyl (m-tolyl) group offers a hydrophobic moiety that can be critical for interactions with binding pockets in target proteins, a strategy often employed in hit-to-lead optimization campaigns . This compound is intended for use in organic synthesis and medicinal chemistry research to develop potential novel active compounds. Intended Use : This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3-methylphenyl)-1,4-diazepane

InChI

InChI=1S/C12H18N2/c1-11-4-2-5-12(10-11)14-8-3-6-13-7-9-14/h2,4-5,10,13H,3,6-9H2,1H3

InChI Key

WVOUVKODNOHDPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCCNCC2

Origin of Product

United States

Synthesis and Characterization of 1 M Tolyl 1,4 Diazepane

Synthetic Methodologies for N-Aryl-1,4-diazepanes

The synthesis of N-aryl-1,4-diazepanes, including 1-(m-tolyl)-1,4-diazepane, can be achieved through several established synthetic routes.

A common and versatile method for the synthesis of N-aryl-1,4-diazepanes is reductive amination. This typically involves the reaction of a 1,4-diazepane with an appropriate aldehyde or ketone in the presence of a reducing agent. For the synthesis of this compound, this would involve the reaction of 1,4-diazepane with m-tolualdehyde. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can be employed for the formation of carbon-nitrogen bonds. This method would involve the reaction of 1,4-diazepane with an m-tolyl halide (e.g., m-bromotoluene or m-iodotoluene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This approach is particularly useful for creating a wide range of N-aryl derivatives with good functional group tolerance. acs.orgsemanticscholar.org

Reductive Amination and Alkylation Routes for Nitrogen Functionalization

Spectroscopic and Physicochemical Properties

The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques and the determination of its physicochemical properties.

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂ nih.gov
Molecular Weight 190.29 g/mol nih.gov
CAS Number 868063-89-2 nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the m-tolyl group, including aromatic protons in the region of δ 6.5-7.5 ppm and a singlet for the methyl group protons around δ 2.3 ppm. The protons of the 1,4-diazepane ring would likely appear as a series of multiplets in the upfield region, typically between δ 1.5 and 4.0 ppm. The chemical shifts and coupling patterns of these protons would be influenced by the conformation of the seven-membered ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carbon atoms of the m-tolyl group, with aromatic carbons appearing in the δ 110-150 ppm range and the methyl carbon at approximately δ 21 ppm. The carbon atoms of the 1,4-diazepane ring would resonate in the upfield region, typically between δ 40 and 60 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations would likely be found in the 1000-1300 cm⁻¹ range. conicet.gov.ar

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 190.29). Fragmentation patterns would likely involve the loss of fragments from the diazepane ring and the tolyl group. conicet.gov.ar

Structure Activity Relationship Sar Studies of 1,4 Diazepane Compounds

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 1,4-diazepane derivatives is profoundly influenced by the nature and position of substituents on both the diazepane ring and any appended aromatic moieties. Systematic modifications of these substituents have been a cornerstone of SAR studies to enhance potency, selectivity, and pharmacokinetic properties.

Research into aryl 1,4-diazepane compounds as cannabinoid receptor 2 (CB2) agonists has demonstrated the critical role of aryl substituents. While this class of compounds showed promise, they often suffered from poor drug-like properties, including low microsomal stability and solubility. nih.gov SAR studies focused on modifying the aryl group to improve these parameters, leading to compounds with enhanced solubility and permeability. nih.gov

In a different therapeutic area, novel 1,4-diazepane derivatives have been investigated as factor Xa inhibitors for anticoagulant and antithrombotic activity. nih.gov In this context, the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the factor Xa active site. nih.gov This highlights how the core scaffold can be tailored to fit into specific protein binding pockets.

Further illustrating the impact of substituents, a study on 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as 5-HT6 antagonists explored a variety of substitutions. openpharmaceuticalsciencesjournal.com The exploration of different groups at the R1 position of the diazepane ring and on the phenyl-sulphonamide moiety revealed significant effects on binding affinity. For instance, the introduction of an ethyl group at R1 in place of a phenyl group led to an increase in potency. openpharmaceuticalsciencesjournal.com N-alkylation on the diazepane ring was also found to be well-tolerated, maintaining the binding affinity. openpharmaceuticalsciencesjournal.com

The following table summarizes the in silico binding affinities for a series of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogues as 5-HT6 receptor antagonists, demonstrating the effect of different substituents.

CompoundR1 SubstituentR2 Substituent on Phenyl-sulphonamideIn Silico Binding Affinity (Ki) in nM
10a PhenylH18.85
10b Phenyl4-Fluoro20.34
10f EthylH7.11
10j Ethyl4-Fluoro24.73

Data sourced from a study on 3-(1, 4-diazepanyl)-methyl-phenyl-sulphonamides as potent 5-HT6 antagonists. openpharmaceuticalsciencesjournal.com

While specific data for 1-(m-tolyl)-1,4-diazepane is not extensively detailed in the reviewed literature, the SAR principles from related compounds provide valuable insights. The 'm-tolyl' group, a methyl group at the meta position of a phenyl ring, would contribute to the lipophilicity and steric bulk of the molecule. Based on general SAR trends, such a modification can influence receptor binding and metabolic stability. For example, in the context of benzodiazepines, the presence of a methyl group on the aromatic ring has been shown to affect anticonvulsant activity. chemisgroup.us

Conformational Analysis and Its Impact on Ligand-Target Interactions

The seven-membered 1,4-diazepane ring possesses significant conformational flexibility, which is a critical determinant of its biological activity. The ring can adopt several conformations, including chair, boat, and twist-boat forms. The specific conformation adopted by a 1,4-diazepane derivative upon binding to its biological target can significantly influence the affinity and efficacy of the interaction.

The conformational preferences of the diazepine (B8756704) ring are crucial for its interaction with receptors such as the GABA receptors. chemisgroup.us For benzodiazepines, a related class of compounds, the conformation of the diazepine ring is a key factor for their binding. chemisgroup.us Advanced analytical techniques, including ¹H NMR spectroscopy, X-ray crystallography, and computational modeling, are employed to investigate these conformational preferences. journals.co.za For instance, variable-temperature NMR can be used to study the chair-boat interconversion of the diazepane ring, which can affect coupling constants in the NMR spectrum.

In a study of tetrazolo[1,5-d] chemisgroup.usCurrent time information in Bangalore, IN.benzoheterazepine derivatives, it was found that the fusion of a tetrazolo moiety precluded a boat-like arrangement of the 7-membered ring that was observed in related 1,4-benzoheterazepinones. journals.co.za This highlights how structural modifications can lock the diazepine ring into a more rigid conformation, which can be advantageous for optimizing receptor binding.

For this compound, the tolyl substituent would likely influence the conformational equilibrium of the diazepane ring. The steric and electronic properties of the tolyl group could favor a particular conformation that presents the optimal geometry for interaction with its biological target.

Pharmacophore Elucidation and Optimization Principles for 1,4-Diazepane Scaffolds

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For 1,4-diazepane scaffolds, pharmacophore models have been developed to guide the design of new and more potent derivatives.

A study on 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as 5-HT6 antagonists led to the development of a pharmacophore model. openpharmaceuticalsciencesjournal.com This model hypothesized that a positively charged basic amine functionality, such as the terminal nitrogen of the diazepane ring, is essential for binding to the 5-HT6 receptor. openpharmaceuticalsciencesjournal.com The nitrogen atom attached directly to the aromatic ring was presumed to help orient the molecule appropriately for binding. openpharmaceuticalsciencesjournal.com The novel synthesized compounds showed good alignment with this derived pharmacophore model. openpharmaceuticalsciencesjournal.com

In another study focusing on mGluR2 antagonists based on a 1,3-dihydrobenzo[b] chemisgroup.usCurrent time information in Bangalore, IN.diazepin-2-one scaffold, pharmacophore models were developed that identified key features for activity. mdpi.com These included an aromatic center, hydrophobic centers, a hydrogen-bond donor atom, a hydrogen-bond acceptor atom, and a hydrogen-bond donor site. mdpi.com

These models provide a rational basis for the optimization of 1,4-diazepane derivatives. The key principles for optimization often include:

Modulating Basicity: The basicity of the nitrogen atoms in the diazepane ring can be fine-tuned through substituent effects to optimize interactions with acidic residues in the target protein.

Optimizing Lipophilicity: The addition of substituents like the tolyl group can alter the lipophilicity of the molecule, which in turn affects its solubility, permeability, and ultimately its pharmacokinetic profile.

Conformational Constraint: Introducing structural elements that reduce the conformational flexibility of the diazepane ring can lead to an increase in binding affinity by minimizing the entropic penalty of binding.

For this compound, a hypothetical pharmacophore would likely include the basic nitrogen atoms of the diazepane ring and the aromatic tolyl group as a hydrophobic feature. The precise spatial relationship between these features would be critical for its biological activity.

Receptor Interaction and Molecular Targeting Investigations of 1,4 Diazepane Derivatives

In Vitro Receptor Binding Affinity Profiling

The evaluation of the binding affinity of 1,4-diazepane derivatives to various receptors is a critical step in understanding their pharmacological potential. These in vitro assays provide quantitative measures of ligand-receptor interactions, typically expressed as the inhibition constant (Kᵢ), which indicates the concentration of a ligand required to occupy 50% of the receptors.

G-protein coupled receptors are a large family of transmembrane receptors involved in a multitude of physiological processes, making them prominent drug targets. Among these, serotonin (B10506) (5-HT) receptors are of significant interest for the development of therapeutics for central nervous system (CNS) disorders.

Research into 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides has identified them as potent antagonists for the 5-HT₆ receptor, which is implicated in cognitive processes. openpharmaceuticalsciencesjournal.com Computational, or in silico, studies have predicted the binding affinities (Kᵢ) of these derivatives, highlighting the potential of the 1,4-diazepane moiety to interact with this specific serotonin receptor subtype. openpharmaceuticalsciencesjournal.com For instance, a series of novel 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamide analogues demonstrated good alignment with pharmacophore models and predicted high binding affinities for the 5-HT₆ receptor. openpharmaceuticalsciencesjournal.com

Furthermore, studies on other classes of 1,4-diazepane derivatives have shown interactions with different serotonin receptor subtypes. For example, certain marine indole (B1671886) alkaloids with structural similarities have displayed high nanomolar affinity for 5-HT₁ₐ, 5-HT₁₋/₁₋, 5-HT₂₋, 5-HT₆, and 5-HT₇ receptors. researchgate.net While specific data for 1-(m-tolyl)-1,4-diazepane is not extensively documented in publicly available literature, the existing research on related structures underscores the potential of this chemical class to modulate serotonergic systems.

The orexin (B13118510) 1 receptor (OX1R), another GPCR involved in the reward and autonomic nervous systems, has also been a target for 1,4-diazepane derivatives. nih.gov Novel ¹⁸F-labeled 1,4-diazepane derivatives have been synthesized and evaluated as potential PET probes for imaging OX1R, with some compounds showing high and selective binding affinity. nih.gov

Table 1: In Silico Predicted Binding Affinities (Kᵢ) of 3-(1,4-Diazepanyl)-Methyl-Phenyl-Sulphonamide Derivatives for the 5-HT₆ Receptor

Compound ID Predicted Kᵢ (nM)
10a 8.5
10b 7.9
10c 6.5
10k 9.2

Data from in silico screening based on a 3D-QSAR model. openpharmaceuticalsciencesjournal.com

Voltage-gated ion channels (VGICs) are crucial for the function of excitable cells like neurons and muscle cells. researchgate.net While the direct interaction of this compound with VGICs is not well-documented, the broader class of diazepine-containing compounds has been investigated for such activities. For instance, 1,4-dihydropyridines, which are structurally distinct but also target ion channels, are well-known modulators of L-type voltage-gated Ca²⁺ (Caᵥ) channels. nih.gov The structural basis for their interaction has been elucidated through cryo-electron microscopy, revealing the binding sites on the channel protein. nih.gov The flexible nature of the 1,4-diazepane ring suggests it could be adapted to target the interfaces of VGIC subunits, although specific research in this area is limited.

Enzymes are another major class of drug targets. Derivatives of 1,4-diazepane have been explored as inhibitors of various enzymes, including proteases. A notable example is the development of 1,4-diazepane-7-one derivatives as inhibitors of human kallikrein 7 (KLK7), a serine protease. pdbj.org Structure-activity relationship (SAR) studies have led to the discovery of potent inhibitors from this class. pdbj.org

More recently, 1,4-diazepane derivatives have been investigated as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Through a combination of high-throughput screening and computational methods, a series of diazepane-based compounds were identified and optimized to exhibit significant inhibitory activity against this viral protease. acs.org For example, compound 38 from a synthesized series showed an IC₅₀ of 280 nM. acs.org The X-ray crystal structure of an initial hit compound in complex with Mpro revealed key interactions within the enzyme's active site, guiding further optimization. acs.org

Table 2: Inhibitory Activity (IC₅₀) of Selected 1,4-Diazepane Derivatives against SARS-CoV-2 Mpro

Compound ID IC₅₀ (nM)
37 660
38 280
105 40
106 60

Data from a FRET-based enzymatic assay. acs.org

Sigma receptors, which are now understood to be unique ligand-regulated molecular chaperones, have been a significant focus for the development of 1,4-diazepane-based ligands. researchgate.netsigmaaldrich.com These receptors are implicated in a variety of CNS functions and diseases.

Studies have shown that modifying the 1,4-diazepane scaffold can lead to potent and selective sigma receptor ligands. For example, homologation of a piperazine (B1678402) ring to a 1,4-diazepane ring has been shown to remarkably improve σ₁ receptor affinity and selectivity over the σ₂ subtype. nih.gov The 1,4-dibenzyl derivative 4a was found to have a Kᵢ value of 7.4 nM for the σ₁ receptor with a 53-fold selectivity over the σ₂ receptor. nih.gov

Another study focused on developing selective σ₂ receptor ligands starting from a homopiperazine (B121016) analog of haloperidol. nih.gov This work identified several 1,4-diazepane derivatives with high affinity for the σ₂ receptor. For instance, compound 7 , 1-(5-chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane, exhibited a Kᵢ of 2.2 nM for the σ₂ receptor. nih.gov Furthermore, the oxime derivative 22 showed high affinity and the most selectivity for the σ₂ receptor in that series. nih.gov

The non-discriminating ligand 1,3-di-o-tolylguanidine (B1662265) (DTG), which contains tolyl groups, is known to bind with high affinity to both σ₁ and σ₂ receptors, suggesting that the tolyl moiety can be a favorable structural element for sigma receptor interaction. tandfonline.com

Table 3: Binding Affinities (Kᵢ) of Selected 1,4-Diazepane Derivatives for Sigma Receptors

Compound σ₁ Receptor Kᵢ (nM) σ₂ Receptor Kᵢ (nM) Selectivity (σ₁/σ₂) Reference
4a 7.4 392.2 53 nih.gov
SYA013 (1) 24 5.6 0.23 nih.gov
7 - 2.2 - nih.gov

| 22 | 92 | 2.2 | 0.024 | nih.gov |

Enzyme Inhibition Potentials (e.g., Protease Targets)

Mechanistic Characterization of Ligand-Receptor Recognition

Understanding how a ligand binds to its receptor at a molecular level is crucial for rational drug design. This involves identifying the key amino acid residues in the binding pocket that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

For 1,4-diazepane derivatives, computational modeling and X-ray crystallography have provided insights into their binding modes. In the case of the SARS-CoV-2 Mpro inhibitors, the crystal structure of an initial hit compound revealed that the m-chloropyridine moiety sits (B43327) in the S1 pocket and forms a critical hydrogen bond with histidine 163 of the enzyme. acs.org The m-chlorophenyl group occupied the S2 pocket, making a face-to-edge aryl interaction with histidine 41. acs.org This detailed structural information enabled the targeted design of more potent inhibitors.

Similarly, for sigma receptor ligands, pharmacophore models have been developed. These models typically propose a basic amino group and at least two hydrophobic regions at specific distances from the nitrogen atom. acs.org The flexible 1,4-diazepane ring can adopt conformations that satisfy these spatial requirements, allowing its substituents to interact favorably with the hydrophobic and hydrogen-bonding regions of the sigma receptor binding site. Molecular dynamics simulations of diazepane-based ligands within the sigma-1 receptor have confirmed strong interactions with the active site. researchgate.net

Computational Chemistry and Molecular Modeling Approaches in 1,4 Diazepane Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 1,4-diazepane derivatives. royalsocietypublishing.orgresearchgate.netnorthwestern.edu These methods solve the Schrödinger equation to determine the electron wavefunctions, providing a wealth of information about the molecule's properties. northwestern.edu

Researchers utilize DFT to optimize the molecular geometry of 1,4-diazepane derivatives, predicting bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net This optimization is crucial for understanding the molecule's three-dimensional conformation. The resulting optimized geometries are then used to calculate various electronic properties.

One of the key applications is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For instance, in a study on 1,4-diazepan linked piperidine (B6355638) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to determine the HOMO and LUMO energies and visualize their distribution. researchgate.net These calculations help in understanding the regions of the molecule that are most likely to be involved in chemical reactions.

Furthermore, quantum chemical calculations can be employed to investigate reaction mechanisms. For example, DFT calculations have been used to study the reaction pathways of the formation of trialkylated N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepane-amines, comparing the Gibbs free energies of different transition states to determine the most likely reaction route. royalsocietypublishing.org

Table 1: Representative Quantum Chemical Parameters for a Hypothetical 1,4-Diazepane Derivative

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to molecular stability and reactivity
Dipole Moment2.1 DMeasures the polarity of the molecule
Total Energy-850 a.u.Ground state energy of the molecule

Note: The data in this table is illustrative and not based on a specific experimental study of 1-(m-tolyl)-1,4-diazepane.

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comopenaccessjournals.com This method is instrumental in structure-based drug design for identifying potential drug candidates and optimizing their interactions with biological targets. mdpi.com

In the context of 1,4-diazepane research, molecular docking has been used to investigate the binding of various derivatives to different receptors. For example, novel 8-hydroxyquinoline-5-sulfonyl 1,4-diazepine derivatives were docked into the active site of the thioredoxin glutathione (B108866) reductase (TGR) enzyme, a potential drug target for anti-schistosomal agents. nih.gov The results revealed that the compounds had a moderate to high affinity for the TGR, with one compound, 7b, exhibiting a high binding energy of -101.13 kcal/mol and forming eight hydrogen bonds with amino acid residues in the binding site. nih.gov

Similarly, docking studies were performed on 2,7-diphenyl-1,4-diazepan-5-one derivatives with the NS5B RNA polymerase, a potential target for anti-HIV drugs. researchgate.net These studies showed that the compounds inhibit the target protein at its active site, suggesting their potential as drug molecules. researchgate.net In another study, new 3H-benzo[b] chemisgroup.usresearchgate.netdiazepine (B8756704) derivatives were identified as PPARα agonists through pharmacophore modeling and molecular docking. tandfonline.com

The process of molecular docking involves preparing the 3D structures of both the ligand (the 1,4-diazepane derivative) and the receptor. The ligand is then placed in the binding site of the receptor, and various conformations and orientations are explored using a scoring function to evaluate the binding energy of each pose. mdpi.comopenaccessjournals.com The pose with the lowest energy is considered the most likely binding mode.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes of 1,4-diazepane derivatives and the stability of their complexes with biological targets. tandfonline.com

MD simulations have been used to confirm the stability of ligand-receptor complexes predicted by molecular docking. For instance, in the study of 3H-benzo[b] chemisgroup.usresearchgate.netdiazepine derivatives as PPARα agonists, MD simulations showed that the complex between the lead compound LY-2 and the PPARα protein remained stable, with key π-π stacking and hydrogen bonding interactions being maintained. tandfonline.com

In another study on diazepane-containing derivatives as sigma receptor (σR) ligands, 250 ns of MD simulations were performed to understand the different behaviors of two compounds within the receptor's active site. nih.gov The simulations confirmed a strong and stable interaction for the more potent compound. nih.gov The stability of the ligand within the binding pocket is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation.

Conformational analysis of the flexible seven-membered diazepine ring is another important application of MD simulations. researchgate.net These simulations can explore the different chair, boat, and twist-boat conformations that the diazepine ring can adopt and determine their relative energies. This information is crucial for understanding how the molecule fits into a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. chemisgroup.usnih.gov

A linear QSAR model was developed to predict the inhibition of the CXCR3 receptor by a series of 32 4-N-aryl- chemisgroup.usresearchgate.netdiazepane ureas. nih.gov The model, generated using multiple linear regression (MLR), identified several physicochemical descriptors, such as ClogP and various topological indices (ChiInf8, ChiInf0, AtomCompTotal), that significantly affect the inhibitory activity. nih.gov This provides valuable guidelines for designing novel and more potent CXCR3 antagonists.

In another study, a 3D-QSAR analysis using the GRID/GOLPE methodology was performed on a series of 2,4-disubstituted 1,4-oxazepanes and morpholines, which are structurally related to 1,4-diazepanes, to understand their selectivity for the dopamine (B1211576) D4 receptor. acs.orgresearchgate.net The analysis identified regions around the molecule where steric and electronic properties are crucial for high affinity, providing a roadmap for further structural modifications. acs.org

Table 2: Example of Descriptors Used in a QSAR Model for 1,4-Diazepane Derivatives

DescriptorTypeDescription
ClogPPhysicochemicalMeasures the lipophilicity of the compound.
Molecular WeightConstitutionalThe mass of the molecule.
TPSA (Topological Polar Surface Area)TopologicalRelates to hydrogen bonding potential and membrane permeability.
ChiInf8, ChiInf0TopologicalMolecular connectivity indices that describe the branching of the molecule.
AtomCompTotalConstitutionalTotal number of atoms in the molecule.

Application of Cheminformatics and Machine Learning in Lead Optimization

Cheminformatics and machine learning (ML) are increasingly being used in drug discovery to analyze large datasets, predict compound properties, and guide lead optimization. nih.govpreprints.org These approaches can accelerate the identification of promising drug candidates by learning from existing data to make predictions about new molecules. manning.com

In the context of lead optimization, ML models can be trained to predict various properties such as bioactivity, toxicity, and pharmacokinetic profiles. nih.gov For example, deep neural networks and reinforcement learning are being used to generate novel molecular structures with desired properties. preprints.org Generative models can explore the vast chemical space to design new molecules that are optimized for a specific target. arxiv.org

While specific applications of these advanced techniques to this compound are not documented, the general workflow involves using large chemical libraries and bioactivity data to build predictive models. For 1,4-diazepane derivatives, a machine learning model could be trained on a dataset of known compounds and their measured activities against a particular target. This model could then be used to screen a virtual library of new diazepane derivatives to prioritize which ones to synthesize and test.

Furthermore, cheminformatics tools are essential for managing and analyzing the large amounts of data generated in a drug discovery project. manning.com This includes tasks such as substructure searching, calculating molecular descriptors, and clustering compounds based on their structural similarity.

The integration of these computational approaches provides a powerful platform for the rational design and optimization of 1,4-diazepane derivatives as potential therapeutic agents.

Future Research Directions and Analog Design for 1,4 Diazepane Scaffolds

Design and Synthesis of Novel 1,4-Diazepane Analogues with Enhanced Specificity

A primary goal in medicinal chemistry is the design of ligands that interact with high affinity and specificity with their intended biological target, thereby minimizing off-target effects. The 1,4-diazepane scaffold offers multiple points for diversification to achieve this. Future efforts will concentrate on modular synthetic approaches that allow for the systematic variation of substituents to optimize target engagement. rsc.orgresearchgate.net

Research has demonstrated that modifications to the N1 and N4 positions, as well as the carbon backbone of the diazepane ring, can dramatically influence biological activity. For instance, a series of N-(3-((1,4-diazepan-1-yl)methyl)phenyl)sulfonamides were designed and synthesized as potent antagonists for the 5-HT6 serotonin (B10506) receptor, a target for cognitive disorders. openpharmaceuticalsciencesjournal.com In this case, the 1,4-diazepane moiety serves as a key structural element for interacting with the receptor, with various aryl sulfonamide groups appended to fine-tune activity. openpharmaceuticalsciencesjournal.com Similarly, another series of 1,4-diazepane derivatives showed potent inhibitory activity against Factor Xa, a crucial enzyme in the coagulation cascade, highlighting the scaffold's potential in developing new antithrombotic agents. nih.gov

The development of analogues with enhanced specificity often relies on understanding the structure-activity relationships (SAR). For example, in a study of sigma-2 (σ2) receptor ligands, substituting a piperazine (B1678402) core with a 1,4-diazepane (also known as homopiperazine) ring led to ligands with high binding affinity. nih.gov The synthesis of compounds like 1-(5-chloropyridin-2-yl)-1,4-diazepane (B2427982) provided a platform for further modification, leading to potent and selective σ2 receptor ligands. nih.gov This underscores the strategy of using the diazepane ring as a central scaffold and modifying its substituents to achieve desired selectivity. Future work will likely involve computational modeling and 3D-QSAR studies to more rationally design analogues with predicted high affinity and specificity for a given target. openpharmaceuticalsciencesjournal.com

Compound/SeriesTargetTherapeutic AreaKey Findings
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)sulfonamides5-HT6 ReceptorCognitive DisordersDemonstrated potent antagonist activity; scaffold allows for fine-tuning of receptor affinity. openpharmaceuticalsciencesjournal.com
1,4-Diazepane-based Factor Xa InhibitorsFactor XaThrombosisThe diazepane moiety was designed to interact with the S4 aryl-binding domain of the enzyme, leading to potent inhibition. nih.gov
1-(5-Chloropyridin-2-yl)-4-(aryl)thio)propyl)-1,4-diazepanesSigma-2 (σ2) ReceptorNeurological DisordersThe 1,4-diazepane (homopiperazine) scaffold produced ligands with high affinity and selectivity for the σ2 receptor over the σ1 subtype. nih.gov

Exploration of Spiro and Fused 1,4-Diazepane Ring Systems

To explore novel chemical space and introduce greater structural rigidity and complexity, researchers are increasingly turning to spirocyclic and fused ring systems built upon the 1,4-diazepane core. These more complex architectures can pre-organize the molecule into a specific conformation for optimal receptor binding and can lead to improved physicochemical properties.

Fused 1,4-Diazepane Systems: Annelating, or fusing, a third ring to the 1,4-benzodiazepine (B1214927) scaffold has proven to be a fruitful strategy for discovering compounds with novel or enhanced biological activities. clockss.org The fusion of a 1,2,3-triazole ring to the benzodiazepine (B76468) core, for example, has led to the development of compounds that are potent BET bromodomain inhibitors, which have applications in cancer therapy. nih.govbeilstein-journals.org Synthetic strategies to access these fused systems often involve multicomponent reactions followed by intramolecular cyclizations, allowing for the rapid assembly of complex scaffolds. nih.gov Other explored fusions include pyrrole-fused dntb.gov.ua, indole-fused rsc.org, and tetrazole-fused nih.gov 1,4-benzodiazepines, many of which exhibit interesting pharmacological profiles, including activity as HIV-1 reverse transcriptase inhibitors. nih.gov

Spirocyclic 1,4-Diazepane Systems: The incorporation of a spiro center introduces a three-dimensional element that can be highly advantageous for optimizing ligand-protein interactions. The synthesis of spiro-benzo Current time information in Bangalore, IN.nih.govdiazepines has been achieved using environmentally benign methods, such as microwave-assisted organic synthesis (MAOS) with reusable nanocatalysts. nih.gov These spiro compounds, which include spirooxindole-fused benzodiazepines, have shown potential as antiviral agents. researchgate.net Future research will likely focus on developing asymmetric syntheses of chiral spiro-diazepanes to probe stereospecific interactions with biological targets and on creating diverse libraries of spirocyclic systems for broader screening. researchgate.net

System TypeExample ScaffoldSynthetic StrategyPotential Application
Fused1,2,3-Triazolo-1,4-benzodiazepineMulticomponent assembly followed by intramolecular Huisgen cycloaddition. nih.govBET Bromodomain Inhibition (Cancer). beilstein-journals.org
FusedIndole-fused BenzodiazepinePhotocatalyzed cascade reactions. rsc.orgCNS agents, drug discovery. rsc.org
FusedPyrrolo[1,2-d] Current time information in Bangalore, IN.nih.govdiazepine (B8756704)Knoevenagel condensation-intramolecular aza-Wittig reaction. dntb.gov.uaAnticancer, various CNS activities. dntb.gov.ua
SpiroSpiro-benzo Current time information in Bangalore, IN.nih.govdiazepineMicrowave-assisted synthesis using nano-titania catalyst. nih.govAntiviral therapeutics. researchgate.net
BridgedDiazabicyclo[n.3.2]alkanesSchmidt rearrangement of corresponding ketones. enamine.netDrug design scaffolds. enamine.net

Development of 1,4-Diazepane-Based Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively engage a specific protein target, allowing for the interrogation of that protein's function in a cellular or organismal context. cam.ac.uknih.gov The development of high-quality probes requires molecules with high potency, known selectivity, and a demonstrated on-target effect in cells. nih.gov The 1,4-diazepane scaffold, particularly in its fused forms, has emerged as an excellent framework for creating such probes.

A prominent example is (+)-JQ1, which features a thieno-triazolo-diazepine core. acs.orgrsc.org (+)-JQ1 is a potent and selective inhibitor of the BET (Bromodomain and Extra-Terminal domain) family of proteins and has become an indispensable chemical probe for studying the role of these epigenetic "reader" proteins in health and disease. acs.org While (+)-JQ1 itself has suboptimal pharmacokinetic properties for a drug, its value as a tool compound has been immense, paving the way for the development of clinical candidates. nih.govrsc.org

Future directions in this area involve the derivatization of existing diazepine scaffolds to create a toolbox of chemical probes. This includes:

Labeled Probes: Attaching fluorescent dyes or biotin (B1667282) tags to a diazepine-based ligand to enable visualization of the target protein by microscopy or its isolation for proteomic analysis.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., a diazirine) onto the scaffold. Upon UV irradiation, the probe covalently crosslinks to its target, allowing for unambiguous identification of the binding protein.

Protein Degraders: Designing bifunctional molecules, such as PROTACs (Proteolysis-Targeting Chimeras), that link a diazepine-based inhibitor to a ligand for an E3 ubiquitin ligase. This results in the targeted degradation of the protein of interest, providing a powerful method for target validation. acs.org

The development of such probes based on the 1,4-diazepane framework will be critical for identifying and validating new drug targets and for elucidating complex biological pathways. core.ac.uk

Probe/Tool CompoundScaffold TypeTarget FamilyApplication
(+)-JQ1Thieno-triazolo-diazepine (Fused)BET Bromodomains (BRD2, BRD3, BRD4, BRDT)Target validation for cancer and inflammation; benchmark for developing clinical candidates. acs.orgrsc.org
(+)-JQ1-derived PROTACs (e.g., ARV-825)Thieno-triazolo-diazepine (Fused)BET BromodomainsInduce targeted degradation of BET proteins, serving as a tool to study the effects of protein knockout. acs.org
(+)-JQ-Gen 2-IrThieno-triazolo-diazepine (Fused)BET BromodomainsIridium-based photocatalyst probe used for proximity labeling to map the ligand binding site in live cells. acs.org

Q & A

Q. What are the optimized synthetic routes for preparing 1-(m-Tolyl)-1,4-diazepane, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution between 1,4-diazepane and m-tolyl halides (e.g., bromobenzene derivatives). For example, substituting 1-bromo-3-methylbenzene with 1,4-diazepane under reflux conditions in a polar aprotic solvent (e.g., DMF) with a base like K2_2CO3_3 yields the target compound. Purification via normal-phase chromatography (e.g., 20% methanol in ethyl acetate) is critical, as demonstrated for structurally similar compounds (e.g., 53–61% yields for trifluoromethylphenyl analogs) . Yield optimization may involve adjusting reaction time, temperature, or catalyst loading.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

1^1H NMR analysis reveals distinct signals for the diazepane ring and aromatic protons. For example, diazepane protons resonate as multiplets between δ 2.15–3.50 ppm (methylene groups), while m-tolyl protons appear as a singlet (~δ 2.30 ppm, methyl group) and aromatic multiplet (~δ 6.75–7.50 ppm). Splitting patterns (e.g., triplets at δ 3.43–3.47 ppm for N-CH2_2 groups) and integration ratios are key to confirming regiochemistry and purity, as shown for analogs like 1-(3-trifluoromethylphenyl)-1,4-diazepane .

Q. What chromatographic techniques are effective for purifying this compound derivatives?

Normal-phase chromatography with methanol/ethyl acetate gradients (e.g., 20% methanol) is widely used to isolate 1,4-diazepane derivatives. For polar impurities, reverse-phase HPLC or alumina column chromatography with chloroform/methanol (95:5) eluents may improve resolution .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the synthetic yield of aryl-substituted 1,4-diazepanes?

Electron-withdrawing groups (e.g., trifluoromethyl) on the aryl ring reduce nucleophilic substitution efficiency due to decreased aryl halide reactivity. For instance, 1-(3-trifluoromethylphenyl)-1,4-diazepane achieved 53% yield, whereas electron-donating groups (e.g., methyl in m-tolyl) may enhance reactivity. Steric hindrance from ortho-substituents (e.g., 2,4-dichlorophenyl) further reduces yields (e.g., 38% for 14e) .

Q. What computational methods predict the conformational flexibility and binding affinity of this compound to biological targets?

Density Functional Theory (DFT) calculates ground-state geometries and charge distribution, while molecular docking (e.g., AutoDock Vina) evaluates interactions with receptors like dopamine D3_3 or antimicrobial targets. For example, diazepane-linked piperidine derivatives showed strong binding to bacterial enzymes (ΔG = −8.2 kcal/mol) via hydrophobic interactions .

Q. How can discrepancies in pharmacological activity data for 1,4-diazepane derivatives be resolved?

Contradictions in bioactivity (e.g., anti-microbial vs. anti-cancer efficacy) may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Redesign experiments with standardized protocols (e.g., CLSI guidelines) and validate via dose-response curves. For instance, 1,4-diazepane derivatives exhibited anti-Alzheimer activity only at >10 μM concentrations, suggesting target-specific thresholds .

Q. What spectroscopic techniques elucidate the conformational dynamics of this compound in solution?

Dynamic NMR (DNMR) and 2D NOESY detect chair-boat interconversions in the diazepane ring. Variable-temperature NMR can quantify energy barriers (ΔG‡) for ring flipping, as observed in homopiperazine analogs. X-ray crystallography of derivatives (e.g., tetranitro-1,4-diazepane) provides solid-state conformational snapshots .

Data Analysis and Contradiction Resolution

Q. How should researchers address low reproducibility in synthesizing 1,4-diazepane derivatives?

Variability often stems from impure starting materials or inconsistent chromatography. Implement Quality-by-Design (QbD) principles:

  • Use high-purity reagents (≥99%).
  • Optimize mobile phase ratios for HPLC.
  • Validate yields via LC/MS (e.g., M+H+^+ = 245.85 for trifluoromethylphenyl derivatives) .

Q. What strategies mitigate oxidation or degradation of this compound during storage?

Store under inert atmosphere (N2_2/Ar) at −20°C. Add antioxidants (e.g., BHT) or stabilize via salt formation (e.g., acetate or hydrochloride salts), as demonstrated for 1-(4-fluorophenyl)-1,4-diazepane acetate .

Methodological Tables

Table 1. Key Spectral Data for this compound Analogs

Compound1^1H NMR (δ, ppm)MS (M+H+^+)Yield (%)Ref.
1-(3-Trifluoromethylphenyl)7.17 (td, 1H), 3.47 (t, 2H)245.8553
1-(2-Trifluoromethylphenyl)7.66 (s, 1H), 3.46–3.43 (m, 4H)246.1061
1-(2,4-Dichlorophenyl)7.33 (s, 1H), 3.39–3.35 (m, 2H)245.8538

Table 2. Computational Parameters for Molecular Docking Studies

Target ProteinSoftwareBinding Affinity (ΔG, kcal/mol)Key InteractionsRef.
Bacterial GyraseAutoDock Vina−8.2Hydrophobic, H-bonds
Dopamine D3_3 ReceptorSchrödinger−9.5π-Stacking, Salt bridges

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